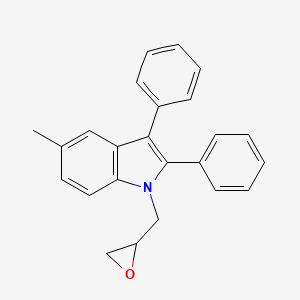![molecular formula C13H13F2N3O3 B5199484 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is a chemical compound that has been widely used in scientific research due to its potent biological properties. This compound has been synthesized using various methods and has shown promising results in various applications, including cancer research, drug discovery, and neurology.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent biological properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide in lab experiments is its potent biological properties. This compound has been shown to have potent anticancer and neuroprotective effects. One limitation of using this compound in lab experiments is that it may have off-target effects that could affect the results of the experiment.
Direcciones Futuras
There are many future directions for the use of 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide in scientific research. One future direction is the development of new drugs based on this compound. Another future direction is the study of the mechanism of action of this compound. Additionally, this compound could be used in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its potent biological properties. This compound has been synthesized using various methods and has shown promising results in various applications, including cancer research, drug discovery, and neurology. The mechanism of action of this compound is not fully understood, but it has been shown to have potent anticancer and neuroprotective effects. There are many future directions for the use of this compound in scientific research, including the development of new drugs and the study of the mechanism of action.
Métodos De Síntesis
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is synthesized using a multi-step process. The first step involves the reaction of 2,4-difluoroaniline with 2-methoxyethyl isocyanate to form 2,4-difluoro-N-(2-methoxyethyl)benzamide. The second step involves the reaction of 2,4-difluoro-N-(2-methoxyethyl)benzamide with sodium azide to form 2,4-difluoro-N-(2-methoxyethyl)-1,2,4-oxadiazol-3-amine. The final step involves the reaction of 2,4-difluoro-N-(2-methoxyethyl)-1,2,4-oxadiazol-3-amine with formaldehyde to form this compound.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide has been widely used in scientific research due to its potent biological properties. This compound has shown promising results in various applications, including cancer research, drug discovery, and neurology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In neurology, this compound has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2,4-difluoro-N-[[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-20-5-4-12-17-11(18-21-12)7-16-13(19)9-3-2-8(14)6-10(9)15/h2-3,6H,4-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKQNCMAIKSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NO1)CNC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)

![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)
![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)

![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
